molecular formula C₁₄H₁₄D₄O₄ B1153469 Diisopropyl Phthalate-d4

Diisopropyl Phthalate-d4

Cat. No.: B1153469
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl Phthalate-d4 (DIPP-d4) is a deuterium-labeled analogue of diisopropyl phthalate (DIPP), where four hydrogen atoms in the aromatic ring of the phthalate moiety are replaced with deuterium (²H) . This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify phthalate metabolites in environmental and biological samples . The deuterium substitution minimizes isotopic interference during analysis, ensuring high precision in trace-level detection .

DIPP-d4 shares the core structure of phthalate esters, featuring two isopropyl ester groups attached to a benzene-d4 ring. Its molecular formula is $ \text{C}{14}\text{H}{14}\text{D}4\text{O}4 $, with a molecular weight of approximately 282.3 g/mol (compared to 278.3 g/mol for non-deuterated DIPP) . The compound is typically a clear liquid at room temperature, with solubility properties similar to non-deuterated phthalates, favoring organic solvents like hexane or acetonitrile .

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Bis(1-methylethyl) Ester-d4;  Diisopropyl Phthalic Acid-d4;  NSC 15315-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Phthalate esters vary in alkyl chain length, branching, and isotopic labeling, which influence their physicochemical properties, applications, and metabolic pathways. Below, DIPP-d4 is compared to structurally analogous phthalates and deuterated standards.

Structural and Functional Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Diisopropyl Phthalate-d4 $ \text{C}{14}\text{H}{14}\text{D}4\text{O}4 $ 282.3 Deuterated aromatic ring; branched isopropyl esters Internal standard for phthalate analysis in environmental/biological samples
Diisopropyl Phthalate (DIPP) $ \text{C}{14}\text{H}{18}\text{O}_4 $ 278.3 Non-deuterated; branched isopropyl esters Plasticizer (limited use due to regulatory restrictions)
Dimethyl Phthalate-d4 (DMP-d4) $ \text{C}{8}\text{H}{4}\text{D}4\text{O}4 $ 196.2 Deuterated aromatic ring; short methyl esters Internal standard for detecting low-molecular-weight phthalates
Di-n-propyl Phthalate (DnPP) $ \text{C}{14}\text{H}{18}\text{O}_4 $ 278.3 Linear propyl esters; higher lipophilicity than DIPP Industrial solvent; restricted in consumer products
Diisodecyl Phthalate (DIDP) $ \text{C}{28}\text{H}{46}\text{O}_4 $ 446.7 Long-branched decyl esters; high molecular weight Plasticizer in PVC products; slower migration rate

Key Observations :

  • Branching Effects : DIPP-d4’s isopropyl groups confer greater steric hindrance and lower polarity compared to linear esters like DnPP, resulting in reduced water solubility and higher volatility .
  • Deuterium Labeling: Unlike non-deuterated phthalates, DIPP-d4 exhibits negligible metabolic breakdown in biological systems, making it ideal for tracing parent compounds in vivo .
Physicochemical Properties
Property DIPP-d4 DIPP DMP-d4 DIDP
Boiling Point (°C) ~300 (est.) 296–298 282 420–430
LogP (Octanol-Water) 4.1 (est.) 4.0 1.6 9.8
Solubility in Water 0.1 mg/L (est.) 0.12 mg/L 4,000 mg/L 0.001 mg/L
Vapor Pressure (Pa) 1.2 × 10⁻³ 1.5 × 10⁻³ 1.1 5.0 × 10⁻⁶

Notes:

  • DIPP-d4’s logP value aligns with its branched structure, enhancing its affinity for lipid-rich matrices .
  • DIDP’s extremely low water solubility and high logP reflect its persistence in hydrophobic environments .
Analytical Performance
  • Co-Elution Behavior: DIPP-d4 co-elutes with non-deuterated DIPP in GC and LC systems, ensuring accurate retention time matching .
  • Mass Spectrometry: The +4 Da mass shift in DIPP-d4’s molecular ion (e.g., m/z 282 → 286) enables discrimination from endogenous phthalates, minimizing matrix interference .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for synthesizing and characterizing Diisopropyl Phthalate-d4 with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the phthalic acid ring using acid-catalyzed exchange reactions or hydrogen-deuterium exchange under controlled conditions. Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (specifically 2H^2H-NMR) and high-resolution mass spectrometry (HRMS). Environmental analysis-grade standards often require gas chromatography-mass spectrometry (GC-MS) with deuterated surrogates (e.g., di-nn-butyl phthalate-d4) for cross-validation .

Q. How can researchers quantify trace levels of this compound in environmental matrices while minimizing interference from non-deuterated analogs?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards. For example, employ GC-MS in selected ion monitoring (SIM) mode, targeting unique 2H^2H-specific fragment ions (e.g., m/z shifts corresponding to deuterated aromatic rings). Sample preparation should include solid-phase extraction (SPE) with C18 cartridges and matrix-matched calibration to account for co-eluting contaminants .

Q. What are the critical parameters for ensuring stability of this compound in long-term storage for analytical reference standards?

  • Methodological Answer : Store standards in amber glass vials under inert gas (e.g., argon) at −20°C to prevent photodegradation and hydrolysis. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) and monitor using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect decomposition products like mono-isopropyl phthalate-d4 .

Advanced Research Questions

Q. How do isotopic effects (1H^1H vs. 2H^2H) influence the environmental degradation kinetics of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct comparative microcosm studies under controlled aerobic/anaerobic conditions. Measure degradation rates via first-order kinetics using 13C^{13}C-labeled tracers and quantify isotope fractionation using compound-specific isotope analysis (CSIA). Note that deuterium substitution may reduce hydrolysis rates due to kinetic isotope effects (KIEs), particularly in ester bond cleavage .

Q. What computational approaches best predict the physicochemical properties (e.g., density, compressibility) of this compound, and how do they align with experimental data?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like GAFF or CHARMM36 can model density and compressibility. For example, simulate pressure-dependent density at 303.15 K and compare results with experimental pycnometry data. Discrepancies >5% may require recalibrating partial charges or torsion parameters to account for deuterium’s mass differences .

Q. How can researchers resolve contradictions between experimental and simulated data for this compound’s solubility in hydrophobic solvents?

  • Methodological Answer : Apply the conductor-like screening model for realistic solvation (COSMO-RS) to predict solubility parameters. Validate experimentally via cloud-point titration or isothermal saturation methods. Discrepancies often arise from inadequate parameterization of deuterium’s van der Waals interactions in simulations, necessitating re-optimization of solvation free energy terms .

Q. What strategies optimize the use of this compound as an internal standard in multi-analyte phthalate assays with complex matrices (e.g., biological fluids)?

  • Methodological Answer : Employ a matrix normalization approach: spike deuterated standards into samples before extraction to correct for recovery losses. Use ultra-performance liquid chromatography (UPLC) coupled with time-of-flight (TOF) MS for high-resolution separation. Cross-validate with standard addition methods to mitigate matrix effects .

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